
1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid” is a type of organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds titled 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic condition .Molecular Structure Analysis
The molecular structure of a similar compound, (3,5-difluorophenyl)methanesulfonic acid, has been described. It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, (3,5-difluorophenyl)boronic acid has a molecular formula of C6H5BF2O2 and an average mass of 157.911 Da .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, such as "1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid," serve as significant scaffold structures in heterocyclic compounds. These derivatives exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis methods for these compounds are varied and tailored to enhance their biological effectiveness. This mini-review emphasizes the importance of pyrazole carboxylic acid derivatives in medicinal chemistry, providing a comprehensive overview of their synthetic strategies and biologic applications (Cetin, 2020).
Anticancer and Anti-inflammatory Agents
The trifluoromethyl group, especially when positioned on the 3- or 5-positions of the pyrazole nucleus, significantly influences the activity profile of compounds. Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties in medicinal chemistry. This review highlights the significance of trifluoromethylpyrazoles, focusing on recent literature that presents them as promising candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthetic and Medicinal Aspects of Pyrazolines
Pyrazoline derivatives are recognized for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their synthesis through various methods, such as Knoevenagel condensation, has been a focal point of research, aiming to enhance their biological efficacy. The review covers the therapeutic patent literature and discusses the synthetic strategies, biological activities, and potential applications of pyrazoline derivatives, underscoring their significance in drug discovery (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
Similar compounds have been reported to have antiviral and anticancer activities, suggesting potential targets could be viral proteins or cancer cell pathways.
Mode of Action
It’s worth noting that similar compounds have been reported to induce apoptosis in cancer cells . This suggests that 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds , it can be hypothesized that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells , suggesting that this compound might have a similar effect.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Safety and Hazards
properties
IUPAC Name |
1-(3,5-difluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-3-7(12)5-8(4-6)14-2-1-9(13-14)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECBNPKDMPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)
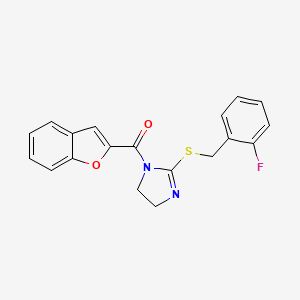
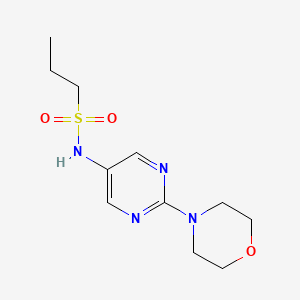
![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)
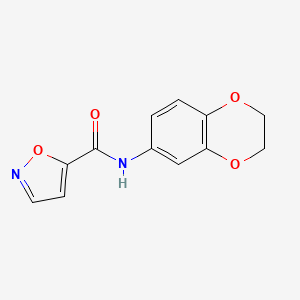
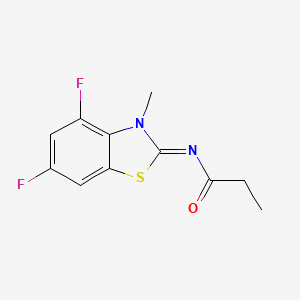
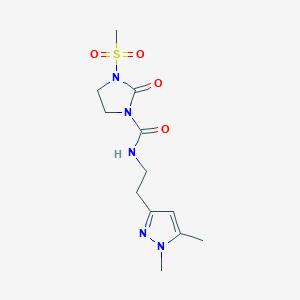
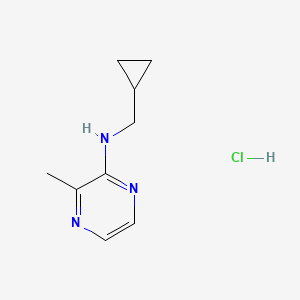
![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)
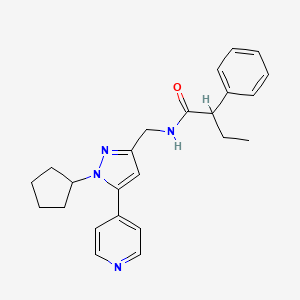

![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)